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molecular formula C10H18O2 B1606166 2-(1-Hydroxypentyl)cyclopentan-1-one CAS No. 42558-01-0

2-(1-Hydroxypentyl)cyclopentan-1-one

Cat. No. B1606166
M. Wt: 170.25 g/mol
InChI Key: DYVAUIYAEICDNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08367874B2

Procedure details

A 100 mL four-necked flask was charged with 16.6 g (0.92 mol) of water and 0.16 g (0.004 mol) of sodium hydroxide. After cooling the contents of the flask to 15° C. under stirring, a mixed solution containing 61.3 g (0.71 mol) of valeraldehyde (acid value: 1.5 mg-KOH/g) and 237.8 g (2.83 mol) of cyclopentanone, and 36.0 g of a sodium hydroxide aqueous solution (concentration of sodium hydroxide: 0.36% by mass) were added dropwise into the flask over 6 h. While dropping, the resulting reaction mixture was withdrawn from the flask at a rate 1.4 times the dropping rate, and introduced into a dropping funnel (separator) to separate the reaction mixture into an organic layer and a water layer. The water layer separated as a lower layer of the reaction mixture was returned to the flask. Whereas, the organic layer separated as an upper layer of the reaction mixture was collected every one hour, and each part of the organic layer collected every one hour was subjected to gas chromatography. After completion of the dropping, the reaction mixture in the flask was separated into the respective layers, and each of the thus separated organic and water layers was analyzed by gas chromatography. As a result, it was confirmed that the organic layer contained 3.06 g (0.036 mol) of valeraldehyde, 106.5 g (0.63 mol) of 2-(1-hydroxy-n-pentyl)cyclopentanone and 2.13 g (0.014 mol) of pentylidene cyclopentanone (conversion rate of valeraldehyde: 95.0%; yield: 89.9%).
Name
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
61.3 g
Type
reactant
Reaction Step Two
Quantity
237.8 g
Type
reactant
Reaction Step Two
Quantity
36 g
Type
reactant
Reaction Step Two
Quantity
3.06 g
Type
reactant
Reaction Step Three
Quantity
106.5 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
O.[OH-].[Na+].C(=O)CCCC.C1(=O)CCCC1.O[CH:17]([CH:22]1[CH2:26][CH2:25][CH2:24][C:23]1=[O:27])[CH2:18][CH2:19][CH2:20][CH3:21]>>[CH:17](=[C:22]1[CH2:26][CH2:25][CH2:24][C:23]1=[O:27])[CH2:18][CH2:19][CH2:20][CH3:21] |f:1.2|

Inputs

Step One
Name
Quantity
16.6 g
Type
reactant
Smiles
O
Name
Quantity
0.16 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
61.3 g
Type
reactant
Smiles
C(CCCC)=O
Name
Quantity
237.8 g
Type
reactant
Smiles
C1(CCCC1)=O
Name
Quantity
36 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
3.06 g
Type
reactant
Smiles
C(CCCC)=O
Step Four
Name
Quantity
106.5 g
Type
reactant
Smiles
OC(CCCC)C1C(CCC1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added dropwise into the flask over 6 h
Duration
6 h
CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
was withdrawn from the flask at a rate 1.4 times the dropping rate
ADDITION
Type
ADDITION
Details
introduced into a dropping funnel (separator)
CUSTOM
Type
CUSTOM
Details
to separate the reaction mixture into an organic layer
CUSTOM
Type
CUSTOM
Details
The water layer separated as a lower layer of the reaction mixture
CUSTOM
Type
CUSTOM
Details
Whereas, the organic layer separated as an upper layer of the reaction mixture
CUSTOM
Type
CUSTOM
Details
was collected every one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
each part of the organic layer collected every one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After completion of the dropping, the reaction mixture in the flask was separated into the respective layers

Outcomes

Product
Name
Type
product
Smiles
C(CCCC)=C1C(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.014 mol
AMOUNT: MASS 2.13 g
YIELD: PERCENTYIELD 89.9%
YIELD: CALCULATEDPERCENTYIELD 2.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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